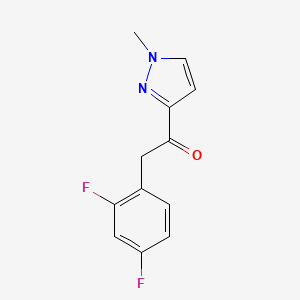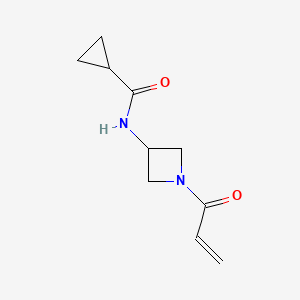![molecular formula C14H10N2O3 B2559090 3-[(2-Methylimidazolyl)carbonyl]chromen-2-one CAS No. 868153-24-6](/img/structure/B2559090.png)
3-[(2-Methylimidazolyl)carbonyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of coumarin derivatives, such as 3-[(2-Methylimidazolyl)carbonyl]chromen-2-one, involves various methods and techniques. These derivatives can be obtained from different starting materials with various methods but with big differences in yield . For instance, 2-Oxo-2H-chromene-3-carbonyl chlorides were reacted with 4-dimethylaminopyridine or substituted ethiols to obtain certain compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a chromone backbone. The compound has a molecular formula of C14H10N2O3 and a molecular weight of 254.245.Chemical Reactions Analysis
Carbonyl-containing metabolites, such as this compound, widely exist in biological samples and have important physiological functions. Accurate and sensitive quantitative analysis of these metabolites is crucial to provide insight into metabolic pathways as well as disease mechanisms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 318.3 g/mol, a topological polar surface area of 69.7 Ų, and a complexity of 590 .Scientific Research Applications
Synthetic Protocols and Chemical Properties
Synthetic Protocols 6H-Benzo[c]chromen-6-ones, which share a structural similarity with 3-[(2-Methylimidazolyl)carbonyl]chromen-2-one, are pivotal in pharmacology due to their presence in secondary metabolites. The synthetic procedures for these compounds are diverse and intricate, involving techniques like Suzuki coupling reactions, lactonization, and reactions with 1,3-bis(silylenol ethers). Some methods stand out for their efficiency and simplicity, especially those utilizing Michael acceptor reactions with 1,3- and 1,5-dicarbonyl compounds (Mazimba, 2016).
Chemical Properties and Reactions The chemical attributes of the 2H-chromen-2-one core, a part of the coumarin structure, are instrumental in their interaction with enzymes and receptors. This interaction is facilitated by the aromatic ring and the lactone ring of the core, enabling various types of bonding and interactions. Moreover, the planarity of the system and the possibility of radical delocalization in the 2H-chromen-2-one nucleus contribute to the antioxidant properties of coumarins, acting as free radical scavengers. However, the exact role of each structural element in these interactions and reactions remains a subject of ongoing research (Torres et al., 2014).
Applications in Food Science and Environmental Purification
Methylglyoxal in Foods Methylglyoxal, a carbonyl compound like this compound, is notable in food science due to its formation during thermal processing. While it contributes to aroma by reacting with amino acids, its role as a precursor for toxins such as advanced glycation end products is of significant concern. The complex interplay of its formation, transformation, and interaction with dietary ingredients like amino acids and phenolic compounds necessitates a nuanced understanding, especially considering its implications for food safety and quality (Zheng et al., 2020).
Photocatalysts in Environmental Purification Graphitic carbon nitride (g-C3N4) based nanocomposites, enhanced with carbon dots (CDs), have shown potential in photocatalytic applications such as CO2 photoreduction, water splitting, and contaminant elimination. These nanocomposites, by addressing the limitations of g-C3N4 such as fast recombination of photoinduced charges and poor visible light harvesting, present a promising avenue in environmental purification and energy generation (Asadzadeh-Khaneghah & Habibi-Yangjeh, 2020).
Future Directions
The future directions for 3-[(2-Methylimidazolyl)carbonyl]chromen-2-one could involve further exploration of its synthesis methods, chemical reactions, and potential applications in the development of new drugs . More research is needed to fully understand its mechanism of action and potential therapeutic benefits.
properties
IUPAC Name |
3-(2-methylimidazole-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-9-15-6-7-16(9)13(17)11-8-10-4-2-3-5-12(10)19-14(11)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRFAMBRKZZLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2559008.png)
![2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide](/img/no-structure.png)
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2559013.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2559016.png)
![2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2559017.png)

![(E)-4-(Dimethylamino)-N-[2-(4-methyl-2-phenylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B2559021.png)


![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2559026.png)

![3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide](/img/structure/B2559028.png)
![N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2559029.png)